molecular formula C15H24O B1590520 3,5-Di-tert-butylbenzyl Alcohol CAS No. 77387-57-6

3,5-Di-tert-butylbenzyl Alcohol

Cat. No.: B1590520
CAS No.: 77387-57-6
M. Wt: 220.35 g/mol
InChI Key: VHYHRNYPVNFGNR-UHFFFAOYSA-N
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Description

3,5-Di-tert-butylbenzyl Alcohol is an organic compound with the molecular formula C15H24O. It is characterized by the presence of two tert-butyl groups attached to a benzyl alcohol moiety. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Di-tert-butylbenzyl Alcohol can be synthesized through several methods. One common approach involves the alkylation of 3,5-di-tert-butylbenzyl chloride with a suitable alcohol under basic conditions. Another method includes the reduction of 3,5-di-tert-butylbenzaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale alkylation reactions. The process typically requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,5-Di-tert-butylbenzyl Alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: MnO2, KMnO4, and other oxidizing agents under controlled conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various halogenating agents and catalysts.

Major Products:

Mechanism of Action

The mechanism of action of 3,5-Di-tert-butylbenzyl Alcohol involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of aldehydes or other oxidized products. Its antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its stability and versatility in undergoing various chemical reactions. Its tert-butyl groups provide steric hindrance, enhancing its stability compared to other benzyl alcohol derivatives .

Properties

IUPAC Name

(3,5-ditert-butylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-9,16H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYHRNYPVNFGNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)CO)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506016
Record name (3,5-Di-tert-butylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77387-57-6
Record name (3,5-Di-tert-butylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 10.0 g (42.7 mmol) of acid 1 in 20 mL of dry THF at 0° C. was added 42.7 mL (42.7 mmol) of LAH (1.0M in THF). The reaction mixture was warmed to 50° C. and stirred for 15 min. After cooling the reaction to RT, 20% aqueous HCl was added until the solution turned clear. The solution was extracted with EtOAc (2×50 mL), and the combined EtOAc extract was washed (water, then brine), dried (MgSO4), filtered and concentrated to give 8.8 g (40.0 mmol) of 17 (94% yield): The product was directly used in the next step. TLC (20% EtOAc-80% hexanes) Rf 0.4; 1H-NMR (CDCl3) δ1.33 (s, 18H, 6(CH3)), 4.68 (s, 2H, CH2) 7.22 (d, J=1 Hz, 2H, Ar-H), 7.38 (t, J=1 Hz, 1H, Ar-H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
42.7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
94%

Synthesis routes and methods II

Procedure details

To 1 g of 3,5-di-t-butylbenzoic acid dissolved in THF (10 mL) was added at 25° C. a solution of 1M BH3 ·THF (4 mL), and the mixture was stirred at this temperature for 1.5 hours. The mixture was quenched with 1N NaOH (4 mL) and extracted with ethyl acetate. The combined organic extracts were dried over sodium sulfate and evaporated to give 3, 5-di-t-butylbenzyl alcohol as a clear oil which was used directly in the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
BH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
·THF
Quantity
4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-hydroxy-3,5-di-tert-butylbenzyl alcohol in gas-liquid chromatography?

A: 4-hydroxy-3,5-di-tert-butylbenzyl alcohol shows promise as a combined antioxidant and tail-reducer in packed-column gas-liquid chromatography []. While the exact mechanism of action requires further investigation, its presence likely minimizes oxidative degradation of analytes during the separation process, leading to improved peak shapes and potentially enhanced analytical accuracy.

Q2: Can 3,5-di-tert-butylbenzyl alcohol be catalytically oxidized?

A: Yes, research indicates that this compound can undergo solid-phase catalytic oxidation []. The specific conditions and catalysts employed significantly influence the reaction products and selectivity. Further research into optimizing this catalytic process could uncover valuable synthetic pathways and applications for this compound.

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